molecular formula C9H10N2 B6265940 N-methyl-1H-indol-5-amine CAS No. 149555-66-8

N-methyl-1H-indol-5-amine

Cat. No.: B6265940
CAS No.: 149555-66-8
M. Wt: 146.19 g/mol
InChI Key: UTIPTKYYZQIJLI-UHFFFAOYSA-N
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Description

N-methyl-1H-indol-5-amine (CAS Number: 102308-97-4 ) is a high-purity indole derivative offered as a solid, appearing as a white to brown powder or crystal . This compound has a molecular formula of C 9 H 10 N 2 and a molecular weight of 146.19 g/mol . With a typical purity of >97% , it is characterized by a melting point between 101.0 to 105.0 °C . As a key chemical building block , this amine-functionalized indole is of significant interest in medicinal chemistry and drug discovery . The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets . Researchers value derivatives like this compound for the synthesis of more complex molecules aimed at treating various diseases, including cancer, diabetes, and infectious diseases . Its structure serves as a core template for designing novel therapeutics, particularly in the development of antifungal, antibacterial, and anticancer agents . Handling and Safety: This product is labeled with the signal word "Warning" . It may cause skin irritation and serious eye irritation . Precautions include wearing protective gloves and eye protection and washing skin thoroughly after handling . Storage: To maintain stability, this air- and heat-sensitive compound should be stored in a refrigerated (0-10°C) environment and under an inert gas . It is recommended to package it in an amber glass bottle to protect it from light . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149555-66-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-5-amine

InChI

InChI=1S/C9H10N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3

InChI Key

UTIPTKYYZQIJLI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)NC=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Methyl 1h Indol 5 Amine

Strategies for the De Novo Synthesis of N-Methyl-1H-indol-5-amine

The construction of the this compound core can be achieved through various synthetic strategies, starting from simple precursors and building the heterocyclic system.

Catalytic Hydrogenation Routes from Precursor Compounds (e.g., 5-nitroindole (B16589) derivatives)

A common and efficient method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In the context of this compound synthesis, this involves the preparation of a 1-methyl-5-nitroindole precursor, followed by catalytic hydrogenation.

The precursor, 1-methyl-5-nitro-1H-indole, can be synthesized via nucleophilic substitution on 5-nitroindole. The subsequent reduction of the nitro group is typically achieved using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. d-nb.info This reaction is generally clean and provides the desired amine in good yield. d-nb.info The process is a well-established method for converting nitroarenes to anilines and is widely applicable in organic synthesis. researchgate.net

Table 1: Example of Catalytic Hydrogenation for Amine Synthesis

Starting Material Catalyst Reagents Product Yield
1-methyl-5-nitro-1H-indole Palladium on Carbon (Pd/C) Hydrogen (H₂) This compound 60% d-nb.info

Indolization Reactions in the Formation of Aminated Indole (B1671886) Scaffolds

Indolization reactions are fundamental to the synthesis of the indole core. Modern methods provide flexible and efficient routes to substituted indoles, including those bearing amine functionalities. One powerful strategy begins with ortho-alkynylhaloarenes. acs.orgresearchgate.net This approach involves a transition metal-catalyzed amination reaction, which forms a key C-N bond, followed by an intramolecular cyclization to construct the indole ring. acs.orgresearchgate.net

Advanced Synthetic Approaches to the this compound Skeleton

Contemporary organic synthesis emphasizes efficiency, selectivity, and control over complex molecular architectures. adelaide.edu.au Advanced synthetic methods applicable to the this compound skeleton focus on chemo-, regio-, and stereoselectivity. adelaide.edu.au These strategies often involve the use of organometallic reagents and catalysts to orchestrate complex transformations. adelaide.edu.au For instance, domino or cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient approach. A hypothetical advanced synthesis could involve a multi-component reaction that assembles the indole core from simpler fragments while simultaneously installing the N-methyl and 5-amino groups, potentially through a sequence of catalytic cross-coupling and cyclization steps. researcher.life

Functionalization and Derivatization at the Amine and Indole Positions

Once synthesized, this compound possesses multiple reactive sites, including the N1-position of the indole ring, the C5-amino group, and various positions on the aromatic system, allowing for diverse chemical modifications.

N-Alkylation and Acylation Reactions for this compound Derivatives

The presence of two nitrogen atoms—one in the indole ring and one in the exocyclic amino group—offers opportunities for selective functionalization through alkylation and acylation.

N-Acylation: The acylation of amines is a fundamental transformation used for the synthesis of amides, which are important precursors in fine chemicals and pharmaceuticals. orientjchem.org This reaction can be achieved using acylating agents like acyl chlorides or acid anhydrides. orientjchem.orgresearchgate.net The relative nucleophilicity of the two nitrogen atoms in this compound will determine the site of acylation. Generally, the exocyclic C5-amino group is more nucleophilic and will react preferentially under standard conditions. Selective N-acylation of the indole nitrogen often requires prior deprotonation with a strong base, as direct acylation tends to occur at the C3 position in electron-rich indoles. nih.gov Thioesters have also been developed as a stable acyl source for the chemoselective N-acylation of indoles. nih.govbeilstein-journals.org

N-Alkylation: N-alkylation can similarly occur at either nitrogen atom. The direct alkylation of amines with alcohols, utilizing a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is an atom-efficient and environmentally benign strategy. nih.govnih.govarkat-usa.org This process is often catalyzed by transition metal complexes, such as those based on ruthenium or iridium. nih.govnih.gov The alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine, followed by reduction by the metal hydride to yield the alkylated amine. nih.gov Selective alkylation of the C5-amine versus the indole N1-position can be controlled by the choice of reaction conditions and catalysts.

Table 2: Representative Functionalization Reactions

Reaction Type Reagent Example Target Site Product Type
N-Acylation Acetic Anhydride C5-Amine N-(1-methyl-1H-indol-5-yl)acetamide
N-Acylation Acyl Chloride C5-Amine Amide Derivative
N-Alkylation Benzyl Alcohol (with Ru catalyst) C5-Amine N-benzyl-N-methyl-1H-indol-5-amine
N-Alkylation Alkyl Halide (with base) Indole N1 Quaternary Ammonium Salt (if already N-methylated) or further N-alkylation

Electrophilic Aromatic Substitution Strategies on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems, including indoles. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com The indole nucleus is an electron-rich heterocycle, making it highly reactive towards electrophiles, often orders of magnitude more so than benzene (B151609). nih.gov

The regioselectivity of SEAr on the this compound ring is governed by the directing effects of the existing substituents.

Indole Ring: The indole system itself preferentially directs electrophiles to the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) through resonance. nih.gov

N-Methyl Group (at N1): This group has a minor electronic effect but can sterically influence reactions at the C2 and C7 positions.

Amino Group (at C5): The amino group is a powerful activating, ortho-, para-director. wikipedia.org It strongly donates electron density into the ring via resonance, further enhancing the ring's nucleophilicity. It directs incoming electrophiles to the positions ortho (C4 and C6) and para (no para position available) to itself.

The interplay of these directing effects determines the final position of substitution. The powerful activating nature of the C5-amino group will strongly influence the outcome, making positions C4 and C6 highly susceptible to electrophilic attack. Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions and electrophile used will determine the precise regiochemical outcome.

Cross-Coupling Reactions Involving this compound and its Halogenated Analogues

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds, including indoles. nih.gov While specific examples detailing the cross-coupling of halogenated this compound are not extensively documented in the provided literature, the general principles of C-N cross-coupling on the indole scaffold are well-established and directly applicable. These reactions typically involve the coupling of a halo-indole with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov

For instance, the amination of chloro- and bromoindoles has been successfully achieved using catalyst systems based on ligands like XPhos. nih.gov Such methodologies could be applied to halogenated derivatives of this compound to introduce a wide array of amino substituents, thereby expanding the chemical space for research applications. The reaction conditions, including temperature and the choice of base (e.g., LiHMDS), are critical for achieving high conversion rates. nih.gov It is noteworthy that cross-coupling reactions on N-H unprotected haloheterocycles can be challenging, but effective protocols have been developed to circumvent issues like catalyst deactivation. nih.gov

Table 1: Representative Palladium-Catalyzed Amination of Halo-indoles

Halo-indole SubstrateAmineCatalyst SystemTemperature (°C)Yield (%)
5-Bromo-1H-indoleMorpholinePd(OAc)₂ / XPhos10095
5-Chloro-1H-indolen-HexylaminePd₂ (dba)₃ / XPhos11088
6-Bromo-1H-indolePiperidinePd(OAc)₂ / XPhos10092

This table presents generalized data for halo-indoles to illustrate the potential of the methodology for derivatives of this compound, based on findings from analogous systems. nih.gov

Formation of Amide Conjugates for Research Applications

The synthesis of amide conjugates is a crucial strategy for developing molecular probes and therapeutic candidates. This compound can serve as a scaffold for the attachment of various carboxylic acid-containing moieties to form amide bonds. This process typically involves the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride or an active ester.

For example, research into tubulin polymerization inhibitors has led to the design and synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. rsc.orgnih.gov While the substitution pattern differs, the underlying synthetic principle of forming an amide linkage is directly relevant to this compound. The general procedure would involve reacting this compound with a desired acyl chloride in the presence of a base to neutralize the HCl byproduct.

Another relevant example is the synthesis of new amides derived from indomethacin, where an indole-containing acid chloride is reacted with various amines. researchgate.net Reversing the roles, this compound could react with a variety of acid chlorides to generate a library of amide conjugates for biological screening.

Reaction Mechanisms and Pathway Elucidation in Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The synthesis of this compound often involves the reduction of a nitro group and various substitution reactions, each with a distinct mechanistic pathway.

Mechanistic Investigations of Nitro Group Reduction

The synthesis of this compound can be achieved from 1-methyl-5-nitro-1H-indole via the reduction of the nitro group. d-nb.info The reduction of aromatic nitro compounds to their corresponding amines is a well-studied transformation that can proceed through different pathways depending on the reagents and catalysts used. unimi.it

The classical Haber-Lukashevich mechanism describes a stepwise reduction, proceeding through nitroso and hydroxylamine (B1172632) intermediates. unimi.itorientjchem.org This can occur via a direct pathway (hydrogenation) or a condensation pathway involving the formation of azoxy, azo, and hydrazo intermediates. unimi.it

Direct Pathway: NO₂ → NO → NHOH → NH₂

Condensation Pathway: NO + NHOH → N(O)N → N=N → NH-NH → 2 NH₂

Catalytic hydrogenation, for instance using Pd/C, is a common method for this transformation. d-nb.info In this process, molecular hydrogen is activated on the catalyst surface, and the nitro compound is sequentially reduced. orientjchem.org Iron-catalyzed reductions have also been investigated, where mechanistic studies point to the involvement of an iron hydride as a key catalytic intermediate and the presence of a nitroso intermediate. nih.gov The choice of reducing agent in these systems can influence chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functional groups. nih.gov

Detailed Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are integral to the synthesis of the precursors of this compound, particularly in the introduction of substituents onto the indole ring. d-nb.info For instance, the synthesis of 1-methyl-5-nitro-1H-indole, a direct precursor, involves the methylation of 5-nitro-1H-indole. This is a nucleophilic substitution reaction where the indole nitrogen acts as the nucleophile.

Furthermore, nucleophilic aromatic substitution (SNAr) can occur on the indole ring itself, especially when activated by electron-withdrawing groups like a nitro group. In some cases, an unprecedented nucleophilic substitution can occur at the 2-position of the indole ring. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react with various nucleophiles at the C2 position, displacing the methoxy (B1213986) group. nii.ac.jp While the substitution pattern is different, this highlights the potential for nucleophilic attack on the indole core under specific conditions. The mechanism for such reactions can be complex, sometimes involving intermediates that lead to the formation of novel heterocyclic systems. nii.ac.jp Some nucleophilic aromatic substitutions may even proceed through a concerted (cSNAr) pathway, avoiding the formation of a traditional Meisenheimer intermediate. nih.gov

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. rasayanjournal.co.in

For the synthesis of indole derivatives, several green methodologies have been explored. These include:

Solvent-free reactions: Conducting reactions without a solvent, often with mechanical activation like ball milling, can significantly reduce waste and simplify product purification. unigoa.ac.in This has been successfully applied to the C-alkylation of indoles. unigoa.ac.in

Use of greener solvents: When a solvent is necessary, the use of more environmentally benign options like ethanol (B145695) is encouraged. semanticscholar.org

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry. This includes the use of palladium on carbon (Pd/C) for hydrogenations, which can often be recovered and reused. d-nb.info

One-pot and multicomponent reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) or where multiple reactants combine in a single step (multicomponent reactions) reduces the need for intermediate purification steps, saving time, energy, and materials. mdpi.comrasayanjournal.co.in Cascade procedures involving sequential palladium-catalyzed reactions have been developed for the synthesis of complex nitrogen heterocycles. mdpi.com

While specific green chemistry protocols exclusively for this compound are not detailed in the provided sources, the application of these general principles to its synthesis and the synthesis of its derivatives is a clear and important direction for future research.

Advanced Spectroscopic and Analytical Characterization Methodologies in N Methyl 1h Indol 5 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of the molecular structure of N-methyl-1H-indol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are routinely employed to gain a comprehensive understanding of the compound's structure.

Proton NMR (¹H-NMR) Analysis of this compound and its Derivatives

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule, as well as their connectivity. hw.ac.uk The chemical shift (δ) of a proton is influenced by its local electronic environment, with nearby electronegative atoms or unsaturated groups causing a downfield shift to higher ppm values. libretexts.orglibretexts.org

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons on the indole (B1671886) ring, the N-methyl group, and the amine group. The protons on the aromatic indole ring typically appear in the downfield region, generally between 6.0 and 9.5 ppm. pdx.edu The N-methyl group protons are characteristically observed as a sharp singlet in the range of 2.2 to 2.6 δ. openstax.org The amine (NH) proton signal can be broad and its chemical shift is variable, often appearing between 0.5 and 5.0 ppm, due to factors like hydrogen bonding and solvent effects. pdx.educhemistrysteps.com

For instance, in derivatives such as N,N,2,3-Tetramethyl-1H-indol-5-amine, the ¹H-NMR spectrum in CDCl₃ shows a singlet for the N(CH₃)₂ group at 2.96 ppm and singlets for the methyl groups on the indole ring at 2.65 and 2.18 ppm. rsc.org The aromatic protons appear at 8.55 ppm (doublet), 7.14 ppm (singlet), and 6.99 ppm (doublet of doublets). rsc.org

Interactive Data Table: ¹H-NMR Chemical Shifts for Protons in Indole Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicitySolvent
N,N,2,3-Tetramethyl-1H-indol-5-amine-N(CH₃)₂2.96sCDCl₃
C2-CH₃2.65sCDCl₃
C3-CH₃2.18sCDCl₃
Aromatic H8.55dCDCl₃
Aromatic H7.14sCDCl₃
Aromatic H6.99ddCDCl₃
5-Methoxy-3-methyl-1H-indole-OCH₃3.90sCDCl₃
C3-CH₃2.33sCDCl₃
Aromatic H7.79sCDCl₃
Aromatic H7.25dCDCl₃
Aromatic H7.03dCDCl₃
Aromatic H6.97sCDCl₃
Aromatic H6.87ddCDCl₃

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C-NMR) Analysis of Indole Ring and Substituent Carbons

Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary information to ¹H-NMR by detailing the carbon framework of a molecule. pressbooks.pub The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically 0-220 ppm, which often allows for the resolution of individual carbon signals. bhu.ac.inlibretexts.org The chemical shift of a ¹³C nucleus is influenced by the hybridization of the carbon atom and the presence of electronegative substituents. pressbooks.publibretexts.org

In the ¹³C-NMR spectrum of this compound, the carbons of the indole ring will resonate in the aromatic region, generally between 110 and 150 ppm. bhu.ac.in The carbon of the N-methyl group will appear in the aliphatic region. Carbons bonded to the nitrogen atom are deshielded and will appear at a higher chemical shift compared to simple alkanes. libretexts.org For example, in N,N,2,3-Tetramethyl-1H-indol-5-amine, the aromatic carbons of the indole ring appear at various shifts including 146.10, 131.48, 123.14, 122.29, 119.86, and 114.57 ppm. The carbon of the dimethylamino group appears at 41.04 ppm, while the methyl carbons on the ring are found at 28.71 and 25.44 ppm. rsc.org

Interactive Data Table: ¹³C-NMR Chemical Shifts for Carbons in Indole Derivatives

CompoundCarbonChemical Shift (δ, ppm)Solvent
N,N,2,3-Tetramethyl-1H-indol-5-amineAromatic C146.10CDCl₃
Aromatic C131.48CDCl₃
Aromatic C123.14CDCl₃
Aromatic C122.29CDCl₃
Aromatic C119.86CDCl₃
Aromatic C114.57CDCl₃
-N(CH₃)₂41.04CDCl₃
C2-CH₃28.71CDCl₃
C3-CH₃25.44CDCl₃
5-Methoxy-3-methyl-1H-indoleAromatic C154.01CDCl₃
Aromatic C131.53CDCl₃
Aromatic C128.75CDCl₃
Aromatic C122.53CDCl₃
Aromatic C112.18CDCl₃
Aromatic C111.74CDCl₃
Aromatic C111.58CDCl₃
Aromatic C100.81CDCl₃
-OCH₃56.05CDCl₃
C3-CH₃9.81CDCl₃

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is instrumental in determining the molecular weight and elemental formula of this compound and for deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. longdom.org For this compound (C₉H₁₀N₂), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm its molecular formula. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine (C₉H₁₂N₂), is 149.1073, and a found value of m/z 149.1068 by HRMS would confirm this formula. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of indole derivatives, the stable indole ring often remains intact, and fragmentation occurs on the substituents. The mass spectrum of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (B32628), for example, shows a base peak at m/z 130, corresponding to the (C₉H₈N)⁺ fragment of the indole moiety. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint." acs.org

For this compound, key characteristic IR absorptions would include:

N-H Stretching: The N-H bond of the indole ring and the secondary amine will exhibit stretching vibrations. Secondary amines typically show a single N-H stretching band in the region of 3300-3500 cm⁻¹. openstax.orgmasterorganicchemistry.com The N-H stretch of the indole ring is also expected in this region.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the N-methyl group will appear just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretching of the aromatic indole ring will produce absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the indole ring and the N-methyl group typically appear in the 1000-1350 cm⁻¹ range. libretexts.org

For example, the IR spectrum of a related indole derivative, 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, shows characteristic bands for the N-H group at 3444 cm⁻¹ and 3159 cm⁻¹, and for C=C double bonds at 1614, 1582, and 1573 cm⁻¹. researchgate.net

Advanced Chromatographic Techniques for Purity and Mixture Analysis

The quantitative and qualitative analysis of this compound in various matrices, from synthesis reaction mixtures to biological samples, relies on advanced chromatographic techniques. These methods are essential for assessing compound purity, identifying impurities, and quantifying the analyte in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools frequently employed for these purposes, each offering distinct advantages for the analysis of indole derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. Its application is crucial for determining the purity of the compound after synthesis and for its analysis in complex, non-volatile samples. The separation is typically achieved using a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.

The method's success hinges on the careful optimization of several parameters, including the choice of column, mobile phase composition, and detector. For indoleamines, C18 columns (ODS - octadecylsilane) are commonly utilized due to their hydrophobicity, which allows for effective separation based on the partitioning of the analyte between the stationary and mobile phases. nih.gov

A gradient elution is often preferred over isocratic elution, as it allows for the separation of compounds with a wider range of polarities. This is particularly useful for resolving this compound from potential starting materials, byproducts, or degradation products. The mobile phase typically consists of an aqueous component, often with a pH modifier like formic or trifluoroacetic acid to improve peak shape, and an organic modifier such as acetonitrile or methanol.

Detection of this compound can be accomplished using several methods. A Diode Array Detector (DAD) can provide absorbance spectra, which aids in peak identification and purity assessment. acs.org For higher sensitivity and selectivity, fluorescence detection is a powerful option, as indole rings are naturally fluorescent. nih.govnih.gov The excitation and emission wavelengths would be optimized to maximize the signal for this compound. For unambiguous identification and quantification, especially at low concentrations, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. mdpi.com

A typical HPLC method for the analysis of indole-containing compounds that could be adapted for this compound is detailed in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) Provides good retention and separation for indole derivatives.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure consistent ionization and good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier to elute the compound from the column.
Gradient 5% to 95% B over 15 minutes Allows for the separation of compounds with varying polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical scale separations.
Column Temperature 30 °C Ensures reproducible retention times.
Injection Volume 10 µL A typical volume for analytical HPLC.

| Detection | DAD (220-400 nm) or Fluorescence (e.g., Ex: 280 nm, Em: 350 nm) | DAD for general purity assessment and fluorescence for higher sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the amine group into a less polar, more volatile functional group. This process reduces interactions with active sites in the GC system, leading to improved peak shape and sensitivity. restek.com

Common derivatization reagents for amines include acylating agents, such as pentafluoropropionyl anhydride (PFPA), or silylating agents. For instance, trifluoroacetylation of the amine group would increase the volatility and allow for sensitive detection using an electron capture detector (ECD) or mass spectrometry. nih.gov The derivatized compound can then be separated on a capillary GC column, often one with a mid-polarity phase, to resolve it from other components in the mixture.

The mass spectrometer provides powerful identification capabilities. Following separation by the GC, the derivatized this compound molecules are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a characteristic fingerprint that can be used for definitive identification by comparison to a mass spectral library or by interpretation of the fragmentation pathways. acs.org Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis by monitoring only the characteristic ions of the target analyte. nih.gov

The challenges in analyzing volatile amines, such as peak tailing due to their basicity, can be mitigated by using specialized columns designed for amine analysis. gcms.czrestek.com These columns have surfaces that are treated to minimize interactions with basic compounds, resulting in sharper peaks and more reliable quantification.

Below is a table outlining a potential GC-MS method for the analysis of derivatized this compound.

Table 2: Representative GC-MS Parameters for Derivatized this compound Analysis

Parameter Condition Rationale
Derivatization Reagent Pentafluoropropionyl anhydride (PFPA) Creates a volatile and thermally stable derivative suitable for GC analysis.
GC Column Rtx-5Sil MS (30 m x 0.25 mm x 0.25 µm) or a specialized amine column A common, robust column for a wide range of analytes. An amine-specific column would improve peak shape. acs.orggcms.cz
Carrier Gas Helium at 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min A temperature gradient to separate compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole Commonly used for its robustness and reliability.
Scan Range 50-500 m/z A typical mass range to capture the molecular ion and key fragments of the derivative.

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Computational and Theoretical Chemistry Studies of N Methyl 1h Indol 5 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For indole (B1671886) derivatives, these studies often focus on elucidating the electronic characteristics that govern their chemical behavior and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of indole derivatives due to its balance of accuracy and computational cost. niscpr.res.in Studies on closely related indole compounds, such as methyl 1H-indol-5-carboxylate, have employed various DFT functionals to analyze their ground state geometry, molecular properties, and electronic structure. researchgate.net

Commonly used functionals include the hybrid B3LYP, the long-range corrected CAM-B3LYP, and the meta-hybrid M06-2X. researchgate.net These are typically paired with basis sets like 6-31G(d) or the triple-zeta 6-311G(d,p) to achieve reliable geometric and electronic predictions. niscpr.res.inresearchgate.net Such calculations are used to optimize the molecular geometry and predict vibrational frequencies, which can be compared with experimental spectroscopic data to validate the theoretical model. researchgate.net

DFT is also instrumental in exploring chemical reactivity. nih.gov By calculating various molecular properties, researchers can predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com For instance, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding. mdpi.comnih.gov

Table 1: Common DFT Functionals and Basis Sets in Indole Analogue Studies This table is interactive. Click on the headers to sort.

Functional Basis Set Typical Application
B3LYP 6-31G(d,p) Geometry Optimization, Vibrational Frequencies niscpr.res.inniscpr.res.in
B3LYP 6-311++G(d,p) Reactivity Descriptors, NBO Analysis mdpi.com
M06-2X 6-311G(d,p) Non-covalent Interactions, Thermochemistry researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic properties and reactivity of a molecule. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This gap is a crucial factor in determining a molecule's electrical transport properties and its potential for use in optoelectronic applications. nih.govresearchgate.net For indole derivatives, DFT calculations are routinely used to determine the energies of these frontier orbitals. nih.govresearchgate.net This information helps in predicting the nature of electronic transitions, such as the π → π* transitions often observed in these aromatic systems upon UV-Vis absorption. nih.govresearchgate.net

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide quantitative measures of the molecule's stability and reactivity. mdpi.com

Table 2: Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative for an Indole Analogue) This data is representative of typical findings for indole derivatives and not specific to N-methyl-1H-indol-5-amine.

Parameter Symbol Typical Calculated Value (eV) Significance
Highest Occupied Molecular Orbital Energy EHOMO -5.3 to -6.0 Electron-donating ability researchgate.net
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.5 to -2.1 Electron-accepting ability researchgate.net
HOMO-LUMO Energy Gap ΔE 3.2 to 4.5 Chemical reactivity, kinetic stability mdpi.comresearchgate.net
Chemical Hardness η 1.6 to 2.25 Resistance to change in electron distribution
Electronegativity χ 3.4 to 4.05 Electron-attracting power

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction of small molecules like this compound with biological targets, typically proteins. These methods are fundamental in structure-based drug design for identifying potential therapeutic agents. alliedacademies.orgfrontiersin.org

Ligand-Protein Interaction Profiling

Molecular docking simulations are performed to predict the preferred binding orientation of a ligand within the active site of a target protein. researchgate.net For analogues of this compound, docking studies have been used to explore their potential as inhibitors of various enzymes, such as kinases or microbial targets like UDP-N-acetylmuramate-l-alanine ligase (MurC). alliedacademies.orgfrontiersin.org

The process involves generating multiple possible binding poses of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy score typically indicates a more favorable and stable interaction. nih.gov The results of these simulations provide a detailed profile of the ligand-protein interactions, highlighting key contacts such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding. frontiersin.org

Identification of Potential Binding Sites and Key Residues

A primary outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that form critical interactions with the ligand. frontiersin.org For example, docking studies on indole-based compounds have revealed hydrogen bonding with specific glutamine or lysine residues and hydrophobic interactions with leucine or phenylalanine residues in the binding pocket of target proteins. nih.gov

By analyzing these interactions, researchers can understand the structural basis for a compound's activity and selectivity. This knowledge is invaluable for lead optimization, where the chemical structure of the ligand is systematically modified to enhance its binding affinity and specificity for the target. For instance, identifying a key hydrogen bond donor or acceptor in the protein allows for the rational design of analogues that can form stronger interactions with that residue.

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into its flexibility and conformational stability.

By simulating the complex in a solvated environment that mimics physiological conditions, MD can be used to:

Assess the stability of the binding pose predicted by docking.

Explore the conformational space available to both the ligand and the protein's binding site.

Calculate the binding free energy with greater accuracy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). alliedacademies.org

These simulations can reveal subtle conformational changes and transient interactions that are not captured by static docking methods, providing a more comprehensive understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively wikipedia.orgfiveable.me. These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds wikipedia.orgyoutube.com. For this compound and its analogues, QSAR studies help in understanding the structural requirements for their biological effects.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is an advanced computational method that evaluates the relationship between the three-dimensional properties of molecules and their biological activities. researchgate.net This technique generates 3D molecular fields around a series of aligned compounds to derive a quantitative relationship between these fields and their observed activities. researchgate.net For indole analogues, 3D-QSAR studies, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been crucial in identifying key structural features that influence their inhibitory activities against various biological targets. researchgate.netmsjonline.orgnih.gov

In a typical 3D-QSAR study on indole derivatives, a dataset of compounds with known activities is aligned based on a common structural core. nih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA evaluates additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govjmaterenvironsci.com The resulting models are represented by contour maps, which visualize regions where modifications to the molecular structure could enhance or diminish activity. For instance, studies on indole derivatives as inhibitors of enzymes like PIM2 kinase or 17β-hydroxysteroid dehydrogenase type 5 have shown that steric and electrostatic interactions are critical for activity. nih.govnih.gov The statistical robustness of these models is validated using parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (Pred_r² or R²test). researchgate.netnih.gov A q² value greater than 0.5 is generally considered indicative of a reliable model. msjonline.org

Table 1: Statistical Validation of 3D-QSAR Models for Indole Analogues
Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Pred_r² (Test Set)Source
kNN-MFACOX-2 Inhibition0.9461-0.8782 researchgate.net
CoMFAPIM2 Inhibition0.680.910.96 nih.gov
CoMSIAPIM2 Inhibition0.620.900.96 nih.gov
Atom-based 3D-QSARAβ Anti-aggregation0.5960.8870.695 mdpi.com
Hybrid CoMFAPLK1 Inhibition0.6280.905- mdpi.com
Hybrid CoMSIAPLK1 Inhibition0.5800.895- mdpi.com

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with different chemical scaffolds but similar biological activities. nih.govresearchgate.net

For indole-based compounds, pharmacophore models have been developed to identify novel inhibitors for targets such as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). nih.gov These models typically include features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.govnih.gov Once a statistically robust pharmacophore model is generated, it is used to screen databases for compounds that match the required 3D arrangement of these features. The hits from this virtual screening are then often subjected to further analysis, such as molecular docking, to predict their binding modes and affinities to the target protein. nih.govresearchgate.net This combined approach of pharmacophore modeling and virtual screening has proven effective in discovering new and potent indoleamine analogues for further development. researchgate.net

Table 2: Common Pharmacophoric Features Identified for Indole-Based Ligands
Pharmacophoric FeatureDescriptionGeneral Role in Ligand Binding
Aromatic Ring (AR)Represents a planar, cyclic, conjugated system like the indole core.Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
Hydrogen Bond Donor (HBD)A functional group capable of donating a hydrogen atom to form a hydrogen bond (e.g., N-H in the indole ring).Forms specific hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein, contributing to binding affinity and specificity.
Hydrogen Bond Acceptor (HBA)An electronegative atom that can accept a hydrogen bond (e.g., nitrogen or oxygen atoms in substituents).Forms specific hydrogen bonds with donor groups (e.g., amide N-H) on the protein.
Hydrophobic Feature (H)Represents non-polar groups or regions of the molecule.Interacts with hydrophobic pockets in the target protein, often driving the binding process through the hydrophobic effect.
Positive/Negative Ionizable (PI/NI)Represents groups that can carry a formal positive or negative charge at physiological pH.Forms electrostatic or ionic interactions with charged residues in the active site. nih.gov

Computational Prediction of Pharmacokinetic Properties (ADME) for Research Leads

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. researchgate.net Failures in clinical trials are often attributed to poor pharmacokinetic profiles. researchgate.net Computational, or in silico, ADME prediction allows for the early assessment of these properties, helping to prioritize compounds before they are synthesized, thus saving time and resources. researchgate.netjapsonline.com

For research leads based on the this compound scaffold, various computational tools and models are employed to predict their drug-likeness and ADME profiles. researchgate.netiaps.org.in These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Software packages can predict a wide range of properties, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. japsonline.comnih.gov For instance, in silico studies on indole derivatives have been used to predict their potential for BBB penetration, assess their likelihood of being substrates for efflux transporters, and evaluate their potential for hepatotoxicity. researchgate.netjapsonline.com These computational analyses provide valuable insights that guide the modification of lead structures to improve their pharmacokinetic characteristics. nih.goveurekaselect.com

Table 3: Predicted ADME Properties for Representative Indole Analogues
Compound TypePredicted Human Intestinal Absorption (HIA)Predicted Blood-Brain Barrier (BBB) PenetrationPredicted CYP2D6 InhibitionPredicted Drug-Likeness (Lipinski's Rule)Source
Novel Indole DerivativesGoodNoNoCompliant japsonline.com
Melatonin Derivatives (Indole-based)HighYesMetabolized by CYP1A2Compliant nih.gov
Substituted 5-hydroxy-1H-indole carboxamidesGoodYes-Compliant eurekaselect.com
Indole-based ThiosemicarbazonesGood (passive absorption)No-Compliant (zero violations) researchgate.net

Theoretical Insights into Reaction Mechanisms

Theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.gov By employing quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, researchers can map out potential energy surfaces, identify transition states and intermediates, and calculate activation energies. nih.govacs.org This offers a molecular-level understanding that is often inaccessible through experimental methods alone.

In the context of indoleamines, including analogues of this compound, computational studies have been pivotal in understanding their biochemical reactions, particularly the oxidative cleavage of the indole ring by enzymes like indoleamine 2,3-dioxygenase (IDO). nih.govfigshare.com QM/MM simulations have challenged previously held beliefs about the reaction mechanism. nih.gov For example, theoretical studies showed that direct deprotonation of the indoleamine nitrogen by heme-bound dioxygen has a very high activation barrier. nih.gov Instead, a mechanism involving the addition of activated superoxide to the C2=C3 bond of the indole ring to form a 2-indolenylperoxo radical transition state is now considered more feasible. nih.gov This is followed by O-O bond cleavage, leading to a ferryl and Trp-epoxide intermediate, which then undergoes further steps to yield the final product, N-formylkynurenine. nih.govacs.org These theoretical insights are crucial for understanding the function of such enzymes and for designing effective inhibitors. figshare.com

Table 4: Key Steps in the Proposed QM/MM Mechanism for IDO-Catalyzed Tryptophan Oxidation
StepDescription of TransformationKey Species InvolvedTheoretical Finding
1Activation of DioxygenHeme-Fe(III), O₂, TryptophanPartial electron transfer from heme to O₂ forms an activated superoxide species. nih.gov
2Oxygen Insertion (Rate-Limiting)Activated superoxide, Indole C2=C3 bondSuperoxide is inserted into the C2=C3 bond, forming a 2-indolenylperoxo radical transition state. nih.gov
3O-O Bond Cleavage2-indolenylperoxo radicalLeads to the formation of a ferryl and a Tryptophan-epoxide intermediate. nih.govfigshare.com
4Epoxide Ring OpeningTrp-epoxide intermediate, Trp-NH₃⁺Proton transfer from the substrate's amine group to the epoxide oxygen triggers ring opening. acs.org
5Second Oxygen InsertionFerryl oxygen, C2 of TryptophanNucleophilic attack of the ferryl oxygen on the C2 atom leads to the final product. acs.org

Biological Activity and Pharmacological Potential of N Methyl 1h Indol 5 Amine Derivatives Mechanistic and Research Focused

Enzyme Inhibition Studies

Derivatives of N-methyl-1H-indol-5-amine have demonstrated significant inhibitory effects against several key enzymes implicated in a variety of physiological and pathological processes. These interactions are often characterized by high affinity and selectivity, underscoring the therapeutic potential of this chemical class.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are critical enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a well-established strategy in the treatment of neurodegenerative and psychiatric disorders. Research has shown that certain this compound derivatives exhibit potent and selective inhibition of both MAO-A and MAO-B isoforms.

For instance, a series of N-substituted indole-based analogues were synthesized and evaluated for their MAO-B inhibitory potential. Compared to known indazole-based inhibitors, compounds 4b and 4e demonstrated superior inhibitory activities against MAO-B, with IC50 values of 1.65 µM and 0.78 µM, respectively. These compounds also exhibited a favorable selectivity index, greater than 60 and 120, respectively, when compared to the modest selectivity of the established MAO-B inhibitor, rasagiline (SI > 50). Further kinetic analysis of the most potent derivative, 4e , revealed a competitive mode of inhibition with a Ki value of 94.52 nM for MAO-B. Molecular docking studies have provided insights into the binding modes of these inhibitors, suggesting that both free NH and substituted indole (B1671886) derivatives can form favorable hydrogen bonding interactions with key residues, such as Tyr326, and a crucial water molecule within the MAO-B active site. In contrast, these compounds failed to establish similar favorable interactions within the MAO-A active site, which accounts for their high selectivity.

Table 1: MAO-B Inhibitory Activity of Selected this compound Derivatives

Compound MAO-B IC50 (µM) Selectivity Index (SI) vs MAO-A
4b 1.65 > 60
4e 0.78 > 120
Rasagiline - > 50

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are cornerstone therapeutics for Alzheimer's disease, acting to increase the levels of the neurotransmitter acetylcholine in the brain. Several novel indole derivatives have been designed and synthesized based on the structure of the well-known acetylcholinesterase (AChE) inhibitor, donepezil. In these designs, the indole moiety serves as a bioisosteric replacement for the indanone core of donepezil.

Biological evaluation of these new compounds has revealed potent inhibitory activity against acetylcholinesterase. For example, the compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) was identified as a particularly potent inhibitor, with activity surpassing that of donepezil. Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of AChE, showing promising affinity and interactions with key amino acid residues. Most of the synthesized derivatives demonstrated dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values for AChE ranging from 44–100 µM and from 22 µM for BChE. Generally, these carboxamide derivatives showed a stronger inhibition of AChE.

Table 2: Cholinesterase Inhibitory Activity of this compound Carboxamide Derivatives

Enzyme IC50 Range
Acetylcholinesterase (AChE) 44–100 µM
Butyrylcholinesterase (BChE) Starting from 22 µM

Proto-oncogene Kinase (PIM2) Inhibition Mechanisms

The PIM (Proviral Insertion site in Moloney murine leukemia virus) family of serine/threonine kinases, particularly PIM2, are implicated in the regulation of cell growth and survival pathways and are overexpressed in various malignancies. A novel class of PIM inhibitors based on the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold has been discovered, with optimized compounds demonstrating excellent potency against all three PIM isoforms (PIM1, PIM2, and PIM3).

A quantitative structure-activity relationship (QSAR) study on a series of twenty-five substituted 5-(1H-indol-5-yl)-1,3,4-thiadiazoles provided insights into the structural requirements for potent PIM1 and PIM2 inhibition. The pIC50 values for this series ranged from 5.55 to 9 µM for PIM1 and from 4.66 to 8.22 µM for PIM2. These studies highlight the potential of the indole scaffold in developing potent and selective PIM kinase inhibitors.

Protein Kinase C Theta (PKCθ) Inhibition

Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-cells and plays a crucial role in T-cell activation and immune responses. nih.gov Consequently, inhibitors of PKCθ are being investigated as potential therapies for a range of T-cell mediated inflammatory diseases. nih.gov The development of selective PKCθ inhibitors is an active area of research, with a focus on designing molecules that can modulate its activity without causing broad immunosuppression. While specific studies on this compound derivatives targeting PKCθ are limited, the broader class of indole derivatives has been explored for kinase inhibitory activity, suggesting the potential of this scaffold to be adapted for PKCθ inhibition. nih.gov

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain signaling pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are used to manage these conditions. Research into novel COX-2 inhibitors has led to the synthesis of various indole derivatives. For example, a series of N-methylsulfonyl-indole derivatives were synthesized and evaluated for their anti-inflammatory and COX-2 inhibitory effects. Compounds such as 4d, 4e, 5b, and 5d from this series demonstrated significant anti-inflammatory activity. Further investigation into their mechanism revealed dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), which could offer an improved safety profile, particularly concerning cardiovascular risks.

Receptor and Pathway Modulation Research

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate the function of various receptors and intracellular signaling pathways, further expanding their pharmacological potential.

Research has demonstrated that indole derivatives can interact with a variety of receptor systems. For instance, certain indolealkylamines have been investigated for their binding affinity to serotonin (5-HT) receptors. acnp.org While many of these compounds bind non-selectively, structural modifications can lead to derivatives with enhanced selectivity for specific 5-HT receptor subtypes. For example, N,N-di-iPr-TRYP (DIPT) and 3-(2-morpholinoethyl)indole (MEI) have been shown to recognize a subpopulation of 5-HT1 binding sites with high affinity. osti.gov Furthermore, the introduction of an additional hetero-aromatic moiety can yield N-aryl substituted tryptamines that are highly selective for 5-HT1A sites over 5-HT1B sites. osti.gov

In the realm of plant biology, di-N,1-substituted 1-(indolin-5-yl)methanamines have been identified as promising structures that interact with RCAR/(PYR/PYL) receptor proteins, which are key components in the abscisic acid signaling pathway in plants.

The modulation of intracellular signaling pathways by indole derivatives is another critical area of research. Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), have been shown to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. nih.gov These natural compounds are also effective modulators of the downstream transcription factor NF-κB signaling. nih.gov DIM has been found to inhibit the phosphorylation of IκBα, thereby preventing the translocation of NF-κB to the nucleus. nih.gov This modulation of the PI3K/Akt/mTOR/NF-κB signaling pathway contributes to the observed anticancer properties of these indole derivatives. nih.gov Additionally, indole alkaloids have been reported to be effective in cancer treatment through their interaction with the Mitogen-activated protein kinase (MAPK) signaling pathway.

Gli1-Mediated Transcription in the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. nih.govnih.gov A key therapeutic strategy is the inhibition of this pathway. While direct studies on this compound are limited, related indole and indazole derivatives have been identified as potent inhibitors of the Hh pathway. nih.gov

The mechanism of these inhibitors often involves targeting the Smoothened (SMO) receptor, a critical component of the Hh signaling cascade. nih.gov In the pathway's "off" state, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then translocate to the nucleus to initiate the transcription of target genes responsible for cell proliferation and survival. nih.gov

Indole-based antagonists can bind to the SMO receptor, preventing its activation even when PTCH inhibition is released. This action ensures that GLI proteins remain in the cytoplasm, often bound in a complex with Suppressor of fused (SUFU), where they are targeted for processing or degradation. nih.gov By blocking SMO, these derivatives effectively halt the entire downstream signaling cascade, thereby preventing Gli1-mediated transcription of oncogenes. This indirect inhibition of GLI1 activity underscores the potential of indole scaffolds in developing anticancer agents that target the Hh pathway.

Interaction with RCAR/(PYR/PYL) Receptor Proteins

The Regulatory Components of ABA Receptors (RCARs), also known as Pyrabactin Resistance 1 (PYR1)/PYR1-Like (PYL) proteins, are primary receptors for the plant hormone abscisic acid (ABA). nih.govnih.gov This signaling pathway is central to plant development and stress responses. The core mechanism involves ABA binding to RCARs, which then form a complex with and inhibit Type 2C protein phosphatases (PP2Cs). nih.govmdpi.com This inhibition allows for the activation of downstream kinases, triggering physiological responses. nih.gov

Interestingly, synthetic molecules, including certain di-N,1-substituted 1-(indolin-5-yl)methanamines, have been shown to interact with these RCAR/(PYR/PYL) receptors. The binding of these indole derivatives to the receptor can mimic the action of ABA. Upon binding, the receptor undergoes a conformational change involving "gate" and "latch" loops, creating a binding site for PP2Cs. proteopedia.org The interaction near the phosphatase's active site leads to its inhibition, thereby activating the plant's stress-response pathways. This demonstrates the potential of indole-based structures to modulate key protein-protein interactions within this plant signaling cascade.

Targeting G-quadruplex DNA (e.g., c-Myc promoter G-quadruplex)

G-quadruplexes (G4s) are non-canonical secondary DNA structures that form in guanine-rich sequences, such as those found in the promoter regions of many oncogenes, including c-Myc. mdpi.comnih.gov The formation and stabilization of these G4 structures can act as a steric block to transcription factors, thereby downregulating gene expression. mdpi.com This makes G4 DNA an attractive target for anticancer drug development. mdpi.com

Several indole derivatives have been specifically designed and shown to be effective G4 stabilizers. Research on substituted 5-nitroindole (B16589) and indoloquinoline derivatives demonstrates their ability to bind to the c-Myc promoter G-quadruplex. nih.gov The mechanism of action involves the planar aromatic core of the indole scaffold stacking on the terminal G-quartets of the G4 structure. This interaction stabilizes the G4, making it more difficult for the DNA to unwind for transcription. Biophysical analyses have confirmed that these compounds can significantly increase the melting temperature of c-Myc G4 DNA, indicating strong stabilization. nih.gov This stabilization leads to the downregulation of c-Myc expression in cancer cells, inhibiting proliferation and inducing cell cycle arrest. nih.gov

Exploration of Neurotransmitter System Modulation

The indole ring is a core component of essential biomolecules in the central nervous system (CNS), such as the neurotransmitter serotonin and the hormone melatonin. nih.gov This structural similarity has prompted extensive research into indole derivatives for their potential to modulate neurotransmitter systems and act on the CNS. researchgate.netjpsbr.org

Derivatives like indole-3-carbinol (I3C) and its metabolites have shown neuroprotective effects by influencing neurotransmitter systems and reducing neuroinflammation. nih.gov Studies suggest that these compounds can counteract stress-induced decreases in brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity. nih.gov While direct mechanistic studies on this compound are not extensive in this area, the broader class of indole derivatives has been shown to possess antidepressant, anticonvulsant, and anxiolytic properties in experimental models. jpsbr.org Their mechanisms are varied and can include interacting with neurotransmitter receptors, modulating ion channels, or inhibiting key enzymes like monoamine oxidase. The versatility of the indole scaffold allows for the development of compounds that can cross the blood-brain barrier and engage with a wide range of CNS targets, making it a promising area for future research. mdpi.com

In Vitro Studies on Cellular Models for Mechanistic Insight (excluding human clinical data)

Cell-based assays are fundamental for elucidating the mechanisms of action of new chemical entities and confirming their biological activity at a cellular level.

Cell-Based Assays for Biological Activity

Derivatives of indole have been extensively evaluated in various cancer cell lines to determine their cytotoxic and antiproliferative effects. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability.

Studies have shown that certain indole derivatives exhibit potent activity against a range of human cancer cell lines. For example, some indole-sulfonamide derivatives were particularly effective against the MOLT-3 (leukemia) and HepG2 (liver cancer) cell lines. acs.org Mechanistic studies often accompany these viability assays. Flow cytometry analysis has revealed that potent indole derivatives can induce cell cycle arrest, frequently in the G2/M phase, preventing cancer cells from progressing through mitosis. nih.govtandfonline.com Furthermore, assays for apoptosis (programmed cell death) demonstrate that these compounds can trigger cellular self-destruction pathways, a hallmark of effective anticancer agents. tandfonline.com

Indole Derivative TypeCell LineAssay TypeKey Finding (IC50)Reference
Quinoline-indole derivativeVarious cancer linesAntiproliferative2 - 11 nmol/L nih.gov
Benzimidazole-indole derivativeVarious cancer linesAntiproliferativeAvg. 50 nmol/L nih.gov
Penta-heterocycle indole derivative (10b)A549 (Lung)Antiproliferative12.0 nmol/L tandfonline.com
Penta-heterocycle indole derivative (10b)K562 (Leukemia)Antiproliferative10 nmol/L tandfonline.com
Hydroxyl-bearing bisindole (30)HepG2 (Liver)Cytotoxicity7.37 µM acs.org
Substituted heteroannulated indole (5c)HeLa (Cervical)Antiproliferative13.41 µM semanticscholar.org
Indole-thiosemicarbazone derivative (33a)MCF-7, HeLa, etc.Topoisomerase Inhibition15.43 µmol/L nih.gov

Evaluation of Antimicrobial Activity Against Specific Strains

The indole scaffold is also a promising platform for the development of novel antimicrobial agents to combat the rise of drug-resistant pathogens. Numerous studies have evaluated indole derivatives against a panel of clinically relevant bacterial and fungal strains using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

These studies have shown that certain indole derivatives possess potent and broad-spectrum antimicrobial activity. For instance, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values often significantly lower than reference antibiotics like ampicillin and streptomycin. nih.gov Similarly, potent antifungal activity has been observed against strains such as Candida albicans and Aspergillus fumigatus. nih.gov The mechanism is often proposed to involve the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase. nih.govacs.org

Indole Derivative TypeMicrobial StrainActivity TypeMIC (μg/mL)Reference
Indole-2-carboxylate (Cmpd 8)Enterobacter cloacaeAntibacterial4 nih.gov
Indole-2-carboxylate (Cmpd 8)Staphylococcus aureusAntibacterial8 nih.gov
Indole-2-carboxylate (Cmpd 11)Pseudomonas aeruginosaAntibacterial11 nih.gov
Indole-2-carboxylate (Cmpd 15)Candida albicansAntifungal4 nih.gov
Indole-2-carboxylate (Cmpd 15)Trichophyton virideAntifungal4 nih.gov
Thiourea derivative (53f)Pseudomonas aeruginosaAntibacterial50 researchgate.net
Thiazol-4-one derivative (7b)MDR PathogensAntibacterial0.22 - 0.25 acs.org
Thienopyrimidine derivativeCandida albicansAntifungal- mdpi.com

Anticancer Research Applications (e.g., cytotoxicity on cancer cell lines, mechanisms of action, competitive binding assays)

Derivatives of this compound are a cornerstone of extensive anticancer research, demonstrating significant cytotoxic effects against a variety of cancer cell lines. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with therapeutic properties. nih.govresearchgate.netmdpi.com Researchers have synthesized and evaluated numerous indole derivatives, revealing their potential to inhibit cancer cell growth through diverse mechanisms of action. nih.govmdpi.com

Studies have shown that the introduction of different functional groups to the indole nucleus can significantly enhance anticancer activity. nih.gov For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. rsc.org One derivative, compound 7d, exhibited potent activities with IC50 values of 0.52 μM against HeLa, 0.34 μM against MCF-7, and 0.86 μM against HT-29 cells. rsc.org Similarly, novel pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities against a broad panel of cancer cell lines, including leukemia, colon, breast, and lung cancer. mdpi.com Specifically, compound HD05 showed significant growth inhibition against leukemia cell lines (78.76%) at a 10 µM concentration. mdpi.com

Another study focused on (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, with compounds 4g, 4a, and 4c showing potent activity against the HCT-116 colon cancer cell line with IC50 values of 7.1±0.07, 10.5± 0.07, and 11.9± 0.05 μM, respectively. nih.gov Furthermore, certain indole-based 4,5-dihydroisoxazole derivatives have shown high selectivity toward leukemia Jurkat and HL-60 cells while exhibiting minimal toxicity to noncancerous cells. acs.org

The mechanisms underlying the anticancer effects of these derivatives are multifaceted. A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule networks, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org Compound 7d, for example, was found to inhibit tubulin polymerization by binding to the colchicine site. nih.govrsc.org Other derivatives induce cell cycle arrest at the S and G2/M phases and down-regulate oncogenic microRNAs like miR-25. nih.gov Pyrrolidine-substituted 5-nitroindole compounds have been shown to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression, cell-cycle arrest, and an increase in intracellular reactive oxygen species. d-nb.infonih.gov

Competitive binding assays are also utilized to evaluate the potential of these compounds. In a study of indole derivatives as selective estrogen receptor degraders (SERDs), compounds MDT-32 and MDT-47, which feature electron-withdrawing groups, demonstrated superior binding affinities to the estrogen receptor (ER-α) compared to the standard drug tamoxifen. ajgreenchem.com

Cytotoxicity of this compound Derivatives on Various Cancer Cell Lines
CompoundCancer Cell LineIC50 Value (μM)Reference
Compound 7dHeLa0.52 rsc.org
Compound 7dMCF-70.34 rsc.org
Compound 7dHT-290.86 rsc.org
Compound HD05Leukemia (Average)<10 (78.76% inhibition) mdpi.com
Compound 4gHCT-1167.1 ± 0.07 nih.gov
Compound 4aHCT-11610.5 ± 0.07 nih.gov
Compound 4cHCT-11611.9 ± 0.05 nih.gov
Compound 5HeLa5.08 ± 0.91 nih.gov
Compound 7HeLa5.89 ± 0.73 nih.gov

Antioxidant Activity Evaluation (e.g., DPPH assay, oxygen scavenging potential)

Derivatives of this compound have been investigated for their antioxidant properties, primarily through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.govrsc.org The indole nucleus itself is found in naturally occurring antioxidants like melatonin and tryptophan, which play significant roles in biochemical processes and immune system function. nih.gov Synthetic indole derivatives are evaluated for their ability to donate a hydrogen atom or an electron to neutralize free radicals, a key aspect of their oxygen scavenging potential. nih.govrsc.org

The DPPH assay is a common method used to measure the radical scavenging activity of these compounds. nih.gov DPPH is a stable free radical that changes color upon reduction by an antioxidant, allowing for spectrophotometric quantification of the antioxidant's efficacy. nih.gov Studies on various indole derivatives have shown moderate to good antioxidant activities. For example, a series of 3-substituted-2-oxindole derivatives demonstrated concentration-dependent DPPH radical scavenging, with 5-fluoro and 5-methyl analogues showing maximum effects. nih.gov

The antioxidant potential is highly dependent on the substituents attached to the indole ring. Ethenyl indoles with electron-donating substituents, such as a hydroxy group, exhibit good antioxidant properties comparable to vitamin E, with IC50 values around 24 μM in the DPPH assay. rsc.org Conversely, those with strong electron-withdrawing groups show weak or no activity. rsc.org Similarly, in a study of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, compounds with chloro and methyl substituents generally exhibited better antioxidant activity. researchgate.net

Other assays are also employed to provide a comprehensive understanding of the antioxidant capacity. These include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the cupric reducing antioxidant capacity (CUPRAC) assay. researchgate.netmdpi.com In one study, indole derivatives with π-donating substituents displayed moderate DPPH scavenging activity (IC50 = 20.96 to 106.7 μM) and were more effective than the standard Trolox in the CUPRAC assay. researchgate.net

DPPH Radical Scavenging Activity of Indole Derivatives
Compound TypeKey SubstituentIC50 Value (μM)Comparison StandardReference
Ethenyl IndoleHydroxy~24Vitamin E (~26 μM) rsc.org
Semicarbazide Derivativeπ-donating groups20.96 - 106.7Ascorbic Acid (13.72 μM) researchgate.net
3-Substituted-2-oxindole5-FluoroConcentration-dependentAscorbic Acid nih.gov
3-Substituted-2-oxindole5-MethylConcentration-dependentAscorbic Acid nih.gov

Anti-inflammatory Research

The indole scaffold is a key component in compounds exhibiting anti-inflammatory properties, with research focusing on the ability of this compound derivatives to modulate inflammatory pathways. researchgate.netchemrxiv.org Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative, highlighting the therapeutic potential of this chemical class. chemrxiv.orgnih.gov Research has demonstrated that synthetic indole derivatives can significantly inhibit the production of pro-inflammatory mediators. chemrxiv.orgnih.gov

One area of investigation involves the inhibition of nitric oxide (NO), a key signaling molecule in inflammation. nih.gov For example, indole derivatives of ursolic acid have been shown to significantly inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. chemrxiv.org In vivo studies have also been conducted. A study on N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, a derivative of the indole-containing natural product neocryptolepine, demonstrated anti-inflammatory effects in a methotrexate-induced inflammation model. nih.gov Treatment with this compound led to a significant decrease in levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov

Furthermore, N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing high efficacy. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. researchgate.net Molecular docking studies are frequently employed to predict and understand the binding interactions of these indole derivatives with inflammatory targets like COX-2. researchgate.net

Antimalarial Activity

Indole-based compounds, including derivatives of this compound, have emerged as a promising class of agents in the search for new antimalarial drugs. researchgate.netnih.gov The natural indoloquinoline alkaloid cryptolepine, known for its antimalarial properties, serves as a lead compound for the synthesis of more potent derivatives. nih.govnih.gov

Research efforts have focused on synthesizing and evaluating various indole derivatives against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This includes both chloroquine-sensitive and chloroquine-resistant strains. nih.govmdpi.com For instance, a series of diamidine indole derivatives were designed based on the structure of DAPI, a known antitrypanosomal agent. Many of these compounds exhibited excellent inhibitory activity against P. falciparum in the nanomolar range, with a superior selectivity index compared to existing drugs. nih.gov

Hybrid molecules incorporating the indole scaffold with other pharmacophores have also been explored. The association of an indole ring with a β-lactam ring produced compounds with potent activity against Leishmania major, and similar hybrid strategies are applied in antimalarial research. nih.gov Another approach involves the synthesis of 4-aminoquinoline-1,3,5-triazine hybrids, which have been screened against the RKL2 strain of P. falciparum, showing mild to moderate activity. researchgate.net Similarly, N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives have been tested against the chloroquine-resistant Dd2 strain, with some showing notable activity. malariaworld.org The optimization of the indoloisoquinoline scaffold, derived from the natural product dihydrousambarensine, has also led to compounds with low micromolar activity against the Dd2 chloroquine-resistant strain. nih.gov

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically modify the chemical structure of the lead compound to understand how specific changes influence its biological activity, guiding the design of more potent and selective agents. nih.govresearchgate.net

Influence of Substituent Effects on Biological Efficacy

The type, position, and electronic properties of substituents on the indole ring profoundly impact the biological efficacy of the derivatives. nih.govnih.gov

In anticancer research, SAR studies have revealed that methyl substitution at the N-1 position of the indole can significantly enhance cytotoxic activity, in some cases by as much as 60-fold compared to the non-substituted analogue. nih.gov The introduction of a hydroxymethyl group at the N-1 position was found to be more effective in enhancing anticancer activity than other groups like ethyl, methyl, or acetyl. nih.gov For indole derivatives designed as tubulin polymerization inhibitors, 2,5-dimethoxy substitution on a related phenyl ring was found to be favorable for cytotoxic activity. nih.gov In another study, the presence of electron-withdrawing groups, such as fluorine, on the indole moiety enhanced anticancer activity, particularly in ER-α-positive breast cancer cells. ajgreenchem.com

In the context of antitrypanosomal activity, SAR exploration of 1H-indole-2-carboxamides showed that small, aliphatic, electron-donating groups (like methyl, cyclopropyl, or ethyl) at the 5' position of the indole core were favored for potency. nih.gov Conversely, analogues containing electron-withdrawing groups such as halogens or trifluoromethyl were inactive. nih.gov

For HIV-1 fusion inhibitors targeting gp41, the linkage between two indole rings was examined. It was found that a 6-6' linkage provided the best activity, while 5-6', 6-5', and 5-5' linkages resulted in reduced potency in both binding and cell-based assays. nih.govacs.org

Exploration of Functional Group Contributions to Pharmacological Profiles

For indole-based anticancer agents that act as tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group is often a key feature for potent activity, as it mimics the binding of colchicine. rsc.org The N-((1-methyl-1H-indol-3-yl)methyl) moiety serves as another critical part of the pharmacophore, and modifications to the linker between these two key fragments can fine-tune the activity. rsc.org

In the development of antimalarial compounds based on the indoloisoquinoline scaffold, SAR studies indicated that:

Derivatives from D-tryptophan were more active than those from L-tryptophan.

Aromatic groups were preferred on the indole nitrogen.

Introducing an allyl group at the hydroxymethyl and piperidone ring positions increased activity. nih.gov

For antitrypanosomal 1H-indole-2-carboxamides, replacing the central carboxamide with a sulfonamide resulted in a complete loss of potency. nih.gov Interestingly, while N-methylation of the amide reduced potency, methylating both the amide and the indole nitrogen restored it, possibly by returning the molecule to its bioactive conformation. nih.gov This highlights the intricate interplay between different functional groups in determining the final biological effect. nih.govashp.org

Future Research Directions and Translational Outlook Academic Focus

Design and Synthesis of Next-Generation Indole (B1671886) Derivatives with Enhanced Specificity

The N-methyl-1H-indol-5-amine scaffold serves as a foundational building block for creating extensive libraries of novel compounds. A primary synthesis route involves the Pd/C-catalysed hydrogenation of its precursor, 1-methyl-5-nitro-1H-indole, to yield the C5-amine group. d-nb.info Future research will focus on leveraging this amine functionality for the development of derivatives with high target specificity.

Structure-activity relationship (SAR) studies on related indole compounds provide a roadmap for this endeavor. For instance, research on 2-substituted N-piperidinyl indoles has shown that the substitution pattern on the indole core significantly affects intrinsic activity and receptor selectivity. nih.gov Similarly, studies on indolin-5-yl-cyclopropanamine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) highlight how modifications around the C5-position can drive potency and selectivity. researchgate.net

Future design strategies for this compound analogues will likely involve:

Amine Functionalization: Acylation, alkylation, or sulfonylation of the C5-amino group to introduce diverse pharmacophores that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with target proteins.

Indole Ring Substitution: Introducing substituents at other positions of the indole ring (e.g., C2, C3, C4, C6, C7) to modulate electronic properties and steric profile, thereby fine-tuning binding affinity and selectivity.

Bioisosteric Replacement: Replacing the indole core with related heterocycles to explore new chemical space and improve pharmacokinetic properties while maintaining key binding interactions.

These approaches will be critical for transforming the basic this compound structure into highly specific ligands for challenging biological targets. acs.orgnih.gov

Exploration of Novel Biological Targets for this compound Analogues

While the direct biological targets of this compound are not extensively characterized, research on closely related analogues suggests several promising avenues for investigation. A key area of interest is oncology. The precursor, 1-methyl-5-nitro-indole, has been used to develop pyrrolidine-substituted compounds that bind to the c-Myc promoter G-quadruplex. d-nb.info These molecules were shown to downregulate c-Myc expression, a critical oncogene, and induce cell-cycle arrest, making this a prime target for new analogues. d-nb.info

Another compelling target is nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolism and obesity. amazing-meds.com Small molecule inhibitors of NNMT, such as the methylquinolinium derivative 5-amino-1MQ, have shown potential in reversing diet-induced obesity. amazing-meds.comnih.gov Given the structural similarity of the "5-amino-1-methyl" motif, the this compound scaffold is an excellent candidate for developing novel NNMT inhibitors.

Other potential targets for analogues, based on activities of the broader indole class, are summarized below.

Potential Target ClassSpecific ExampleTherapeutic AreaRationale based on Indole Analogues
Structural ProteinsTubulinOncologyN-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives have been shown to inhibit tubulin polymerization. rsc.org
Enzymes5-Lipoxygenase (5-LO)Inflammation, AllergyNovel 2-amino-5-hydroxyindole derivatives are potent inhibitors of human 5-LO. nih.gov
Viral ProteinsHIV-1 Glycoprotein 41 (gp41)Infectious DiseaseIndole-based compounds have been developed as small molecule HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket. acs.orgnih.gov
Epigenetic EnzymesLysine Specific Demethylase 1 (LSD1)OncologyIndole-5-yl-cyclopropane amine derivatives have been investigated as selective LSD1 inhibitors. researchgate.net

Development of Advanced Computational Models for Predictive Research

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound analogues, the development of advanced computational models will be crucial for predicting biological activity and guiding synthetic efforts. Molecular docking studies have already been successfully applied to other indole derivatives to elucidate their binding modes with various protein targets, including microbial enzymes and human cancer-related proteins like c-Myc and IL-6. nih.govnih.govnih.gov

Future computational research should focus on:

Pharmacophore Modeling: Developing 3D pharmacophore models based on known active indole-based ligands to identify the key chemical features required for binding to specific targets.

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models to establish a mathematical correlation between the structural properties of this compound derivatives and their biological activities. This can predict the potency of unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of ligand-receptor complexes, providing insights into binding stability and the conformational changes that occur upon binding.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like profiles early in the discovery pipeline. unar.ac.id

These predictive models will enable a more rational design approach, reducing the time and cost associated with synthesizing and screening large numbers of compounds.

Integration of this compound Scaffolds into Multi-Target Ligand Design

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways. This has spurred interest in polypharmacology, the design of single molecules that can modulate multiple targets simultaneously. nih.gov The this compound scaffold, with its multiple points for functionalization, is well-suited for integration into multi-target drug design.

Strategies for developing multi-target ligands from this scaffold include:

Fragment-Based Linking: Combining the this compound core, recognized by one target, with a pharmacophore known to bind a second target. This has been successfully used to create dual inhibitors, such as donepezil-indolyl hybrids that act as multipotent cholinesterase/monoamine oxidase inhibitors. nih.gov

Privileged Scaffold Approach: Utilizing the indole core as a "privileged structure" that has inherent affinity for multiple related targets (e.g., different kinases or G-protein coupled receptors) and then fine-tuning selectivity through peripheral modifications.

Metacore Concept: Applying systematic organizational concepts like "metacores" to identify structural templates that are predisposed to multi-target activity, which can guide the design of new libraries based on the this compound framework. rsc.org

By rationally designing molecules that interact with several disease-relevant targets, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance mechanisms. acs.org

Methodological Advancements in Indole Synthesis and Functionalization

The efficient and selective synthesis of this compound analogues is paramount to exploring their potential. While the core can be synthesized via reduction of the corresponding nitroindole, future research will require more sophisticated and versatile synthetic methods. d-nb.info There is a continuous need for methodological advancements that allow for precise functionalization of the indole ring.

Key areas for future synthetic research include:

C-H Functionalization: Developing novel catalytic methods for the direct and regioselective functionalization of C-H bonds on the indole nucleus. This avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of chemical diversity. Recent progress in transition metal-free C(sp³)–H functionalization of related nitrogen heterocycles offers a promising direction. acs.org

Novel Cyclization Strategies: Exploring new reactions to construct the indole ring itself with the desired N-methyl and C5-amino (or precursor) groups already in place, providing more convergent synthetic routes.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of indole derivatives to improve reaction efficiency, safety, and scalability.

Biocatalysis: Using enzymes to perform selective transformations on the indole scaffold, offering environmentally friendly and highly specific synthetic routes.

These advancements will provide chemists with a more powerful toolkit to create complex and precisely tailored molecules based on the this compound scaffold. researchgate.net

Broader Applications in Chemical Biology and Material Science Research

Beyond traditional medicinal chemistry, the this compound scaffold holds potential for applications in the broader fields of chemical biology and material science.

In chemical biology , derivatives can be designed as molecular probes to study biological processes. For example, the closely related 5-aminoindole (B14826) has been used as a ligand to create a hydrophobic charge induction chromatography medium for protein purification. medchemexpress.com This demonstrates the potential for this compound derivatives to be developed into new tools for proteomics and biochemistry. Furthermore, fluorescently tagged analogues could be synthesized to visualize specific proteins or cellular structures, while biotinylated versions could be used for affinity-based protein isolation and identification.

In material science , the electron-rich indole ring is a component of many organic electronic materials. The this compound scaffold could be incorporated into novel polymers or small molecules for applications in:

Organic Light-Emitting Diodes (OLEDs): As charge-transporting or emissive materials.

Organic Photovoltaics (OPVs): As donor or acceptor materials in solar cells.

Sensors: As the core of chemosensors where binding of an analyte to a functional group on the C5-amine modulates the electronic or photophysical properties of the indole ring.

Future research in these areas will expand the utility of the this compound scaffold far beyond its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-methyl-1H-indol-5-amine, and how can purity be validated?

  • Synthesis : A two-step approach is often used: (1) indole ring functionalization at the 5-position with an amino group, followed by (2) methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF). Alternative routes may involve reductive amination of 5-nitroindole derivatives .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Purity thresholds ≥95% are typical for biological assays .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • 1H NMR : Key signals include a singlet for the N-methyl group (δ ~3.1 ppm) and aromatic protons (δ 6.8–7.4 ppm). The absence of NH2 protons (δ ~5 ppm) confirms successful methylation .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 147.1 (C9H10N2). Fragmentation patterns may include loss of the methyl group (m/z 132.1) .

Q. What are the stability and storage requirements for this compound?

  • The compound is light-sensitive and hygroscopic. Store at –20°C under inert gas (argon) in amber vials. Stability in DMSO stock solutions should be monitored weekly via HPLC; degradation manifests as new peaks at λ = 280 nm .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Case Study : In indole-based cholinesterase inhibitors, conflicting IC50 values may arise from assay conditions (e.g., pH, temperature). Validate results using orthogonal assays (e.g., Ellman’s method vs. fluorometric assays) and control for compound aggregation via dynamic light scattering .
  • Data Normalization : Express activity relative to a reference inhibitor (e.g., donepezil) and account for batch-to-batch variability in compound purity .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution (EAS) at the indole C3 position. Fukui indices identify nucleophilic hotspots, while solvent effects (e.g., DCM vs. MeCN) are modeled with COSMO-RS .
  • MD Simulations : Assess steric hindrance from the N-methyl group on reaction pathways (e.g., with methyl acrylate in Michael additions) .

Q. How can synthetic routes be optimized for gram-scale production of this compound?

  • Catalysis : Replace traditional bases (NaH) with polymer-supported catalysts (e.g., Amberlyst A21) to simplify purification.
  • Yield Improvement : Screen solvents (DMF vs. THF) and temperatures (0°C vs. RT) using design-of-experiment (DoE) approaches. A 15% increase in yield was reported using microwave-assisted synthesis at 80°C .

Q. What structure-activity relationship (SAR) trends govern the biological activity of this compound derivatives?

  • Key Modifications :

  • C3 Substituents : Bulky groups (e.g., benzyl) enhance 5-HT6 receptor binding (Ki < 10 nM) but reduce solubility .
  • N-Methyl vs. N-H : Methylation decreases metabolic clearance in hepatic microsomes (t1/2 increased from 2.1 to 4.7 hours) .
    • Pharmacophore Mapping : Overlay active conformations using MOE or Schrödinger to identify critical H-bond donors/acceptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.